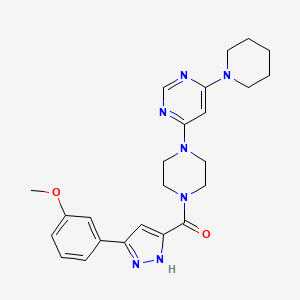

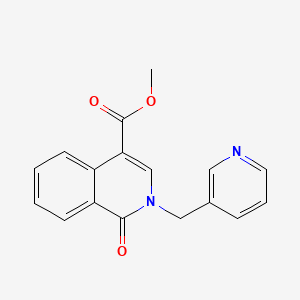

![molecular formula C21H18N2O2S2 B2880558 N-(3-(苯并[d]噻唑-2-基)-4,5-二甲基噻吩-2-基)-2-甲氧基苯甲酰胺 CAS No. 886960-07-2](/img/structure/B2880558.png)

N-(3-(苯并[d]噻唑-2-基)-4,5-二甲基噻吩-2-基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been designed and synthesized as potential inhibitors for various diseases .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学研究应用

癌症治疗的光动力疗法

结构与 N-(3-(苯并[d]噻唑-2-基)-4,5-二甲基噻吩-2-基)-2-甲氧基苯甲酰胺 相似的化合物已被研究其在光动力疗法 (PDT) 中的应用。例如,用含有席夫碱的苯磺酰胺基团取代的新型锌酞菁衍生物显示出很高的单线态氧量子产率,使其成为通过光动力疗法治疗癌症的有希望的 II 型光敏剂 (Pişkin、Canpolat 和 Öztürk,2020 年)。

分子结构和分子间相互作用

对具有相似化学骨架的化合物的研究集中于了解它们的分子结构和分子间相互作用的影响。这些研究通过提供对分子几何形状的见解,为新材料和药物的设计做出了贡献,这对于它们的物理和化学性质至关重要 (Karabulut 等人,2014 年)。

抗癌和抗菌特性

一些研究已经合成并评估了噻二唑和噻唑衍生物的生物活性,指出了它们在药理学中的潜力。具体来说,源自噻二唑和噻唑核心的化合物显示出显着的抗癌和抗菌活性,突出了它们作为治疗剂的潜力 (Gür 等人,2020 年)。此外,4-噻唑烷酮衍生物已被确定为苯二氮卓受体的有效激动剂,表明它们可能用作抗惊厥剂 (Faizi 等人,2017 年)。

抗寄生虫活性

已经合成出新型碘酪胺,并显示出对原生动物寄生虫(如巴拿马利什曼原虫和克氏锥虫)具有显着的活性,证明苯甲酰胺衍生物在开发新型抗寄生虫治疗方法中具有潜力 (Pastrana Restrepo 等人,2018 年)。

作用机制

Target of Action

The primary target of this compound is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium . The compound interacts with the DprE1 target in the bacterium, which is crucial for its survival .

Mode of Action

The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the normal functioning of the bacterium, leading to its death

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .

Pharmacokinetics

The admet (absorption, distribution, metabolism, excretion, toxicity) profile of similar benzothiazole derivatives has been found to be favorable

Result of Action

The compound exhibits bactericidal activity against Mycobacterium tuberculosis . It shows promising activity against different strains of the bacterium, including Staphylococcus aureus NCIM 5021 . The compound also eliminates S. aureus ATCC 43300 strain after 24-hour exposure .

未来方向

生化分析

Biochemical Properties

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities

Cellular Effects

Some benzothiazole derivatives have shown promising activity against Staphylococcus aureus

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-4-6-10-16(14)25-3)18(12)20-22-15-9-5-7-11-17(15)27-20/h4-11H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTWGISMIYVPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2880477.png)

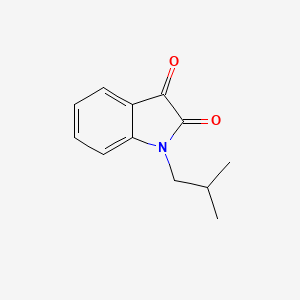

![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)

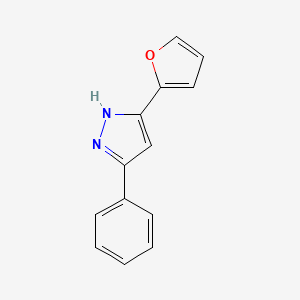

![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)

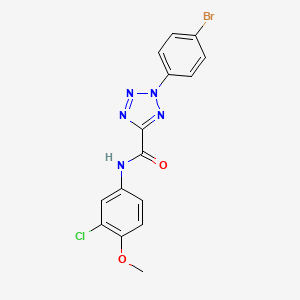

![8-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2880489.png)

![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)

![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)